5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid
Description
Properties
CAS No. |
914637-58-4 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)4-3-5-7-1-2-9(5)8-4/h3,7H,1-2H2,(H,10,11) |
InChI Key |
HIBFOENIPBTPGJ-UHFFFAOYSA-N |
SMILES |
C1=CNN2C1=NC(=C2)C(=O)O |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)O)N1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazoles with Aldehydes
A common approach involves the reaction of 3-amino-1H-pyrazole derivatives with aldehydes in the presence of acid catalysts to form the fused imidazo[1,2-b]pyrazole ring. For example, the reaction of 3-amino-1H-pyrazole with glyoxal under acidic conditions leads to the formation of the imidazo ring fused to the pyrazole core. This step is often followed by oxidation or hydrolysis to introduce the carboxylic acid group at the 2-position.
Multicomponent Reactions (MCRs) via Groebke–Blackburn–Bienaymé (GBB) Reaction
A highly efficient and versatile method is the use of the GBB three-component reaction involving:
- 5-Aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate as the amino-substituted pyrazole building block.
- Aldehydes as the carbonyl component.
- Isocyanides as the third component.
This one-pot, two-step protocol allows rapid assembly of the imidazo[1,2-b]pyrazole core with diverse substitution patterns and yields up to 83% under mild conditions, often assisted by microwave irradiation to reduce reaction times to 10–60 minutes.
Microwave-Assisted Cyclization
Microwave irradiation has been employed to accelerate the cyclocondensation step, for example, the reaction of ethoxymethylene malononitrile with hydrazine to form 5-aminopyrazole intermediates, which then undergo GBB reaction to yield the imidazo[1,2-b]pyrazole derivatives. This method improves conversion rates and reduces reaction times significantly.
Detailed Reaction Conditions and Catalysts
Mechanistic Insights
- The initial step involves nucleophilic attack of the amino group on the aldehyde carbonyl, forming an imine intermediate.
- The isocyanide then adds to the imine carbon, followed by cyclization to form the imidazo[1,2-b]pyrazole ring.
- The presence of acid catalysts facilitates imine formation and stabilizes intermediates.
- Microwave irradiation enhances reaction kinetics by rapid heating and uniform energy distribution.
- The carboxylic acid group is introduced either by starting from carboxylated pyrazole precursors or by subsequent oxidation/hydrolysis steps.
Comparative Analysis of Catalysts and Solvents
Purification and Isolation
- The products are typically purified by simple filtration after precipitation or by flash column chromatography using silica gel with ethyl acetate/methanol mixtures.
- The one-pot protocols minimize the need for complex purification steps, enhancing operational simplicity.
Summary Table of Preparation Methods
| Method | Key Reactants | Catalyst | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclocondensation of 3-amino-1H-pyrazole with glyoxal | 3-Amino-1H-pyrazole, glyoxal | Acid catalyst (H2SO4) | 75 °C, 1–2 h | ~60% | Straightforward, classical method | Moderate yield, longer reaction time |
| One-pot two-step GBB reaction | 5-Aminopyrazole-4-carbonitrile, aldehyde, isocyanide | TFA or Lewis acids | Room temp to 140 °C, microwave | 23–83% | Rapid, high diversity, mild conditions | Requires isocyanide, sensitive to substituents |
| Microwave-assisted cyclization | Ethoxymethylene malononitrile, hydrazine | None or acid catalyst | 80 °C, 10 min | Complete conversion | Fast, efficient intermediate formation | Sensitive to water presence |
Research Findings and Observations
- Electron-donating substituents on aldehydes tend to maintain or slightly improve yields in the GBB reaction, while electron-withdrawing groups decrease yields.
- The sequence of reagent addition and solvent choice critically affect the reaction outcome; water presence can complicate the reaction mixture.
- Microwave-assisted protocols significantly reduce reaction times from hours to minutes without compromising yields.
- The GBB reaction allows facile access to a broad library of substituted imidazo[1,2-b]pyrazoles, facilitating structure-activity relationship studies.
This comprehensive overview synthesizes the current state of knowledge on the preparation of this compound, highlighting efficient synthetic routes, catalytic systems, reaction conditions, and practical considerations for laboratory and potential industrial synthesis.
The methods described provide a balance between operational simplicity, yield optimization, and structural diversity, making them valuable for researchers focusing on heterocyclic chemistry and drug discovery applications involving this compound.
Chemical Reactions Analysis
Types of Reactions
5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-b]pyrazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-b]pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid has been synthesized and evaluated for its pharmacological properties. Research indicates that derivatives of this compound exhibit significant anti-angiogenic activity, which is crucial in cancer therapy. Studies have shown that certain derivatives can inhibit key signaling pathways involved in inflammation and cancer progression by interfering with the phosphorylation of proteins such as ERK1/2, AKT, and p38MAPK. This inhibition leads to a reduction in reactive oxygen species (ROS) production and platelet aggregation, making these compounds promising candidates for further development as anti-cancer agents .
Table 1: Summary of Biological Activities of this compound Derivatives
| Activity | Mechanism | Reference |
|---|---|---|
| Anti-angiogenic | Inhibition of ERK1/2, AKT, p38MAPK | |
| ROS Production Inhibition | Blocking ROS generation | |
| Platelet Aggregation Inhibition | Reducing platelet activation |
Anti-inflammatory Research
The compound has shown promise in anti-inflammatory applications. It has been tested for its ability to inhibit neutrophil chemotaxis and other inflammatory responses. The structural features of this compound play a critical role in its biological activity; for instance, the position and type of substituents on the pyrazole scaffold significantly influence its potency against various inflammatory pathways .
Case Study: Inhibition of Platelet Aggregation
A study demonstrated that specific derivatives of this compound exhibited IC50 values lower than 100 μM in inhibiting platelet aggregation. This suggests potential use in treating thrombotic conditions where platelet activation is a concern .
Biochemical Assays
In biochemical research, this compound serves as a valuable reagent for various assays due to its ability to modulate signaling pathways involved in cell proliferation and survival. Its application extends to studies assessing the role of specific kinases in disease states such as cancer and cardiovascular diseases.
Table 2: Applications in Biochemical Assays
| Assay Type | Purpose | Findings |
|---|---|---|
| Kinase Activity Assay | Assessing inhibition of ERK1/2 and p38MAPK | Significant inhibition noted |
| ROS Measurement | Evaluating oxidative stress | Compounds reduced ROS levels |
| Platelet Function Test | Testing aggregation responses | Inhibition observed at low concentrations |
Mechanism of Action
The mechanism of action of 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine-2-carboxylic Acid Derivatives
Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives (e.g., compounds 15a–15f from ) share a fused imidazole ring but differ by incorporating a pyridazine (six-membered ring with two nitrogen atoms) instead of a pyrazole. Key distinctions include:
- Molecular Weight : Derivatives like 15a–15f have higher molecular weights (~300–350 g/mol) due to appended thiazolidin-amide groups, compared to the simpler 5H-imidazo[1,2-b]pyrazole-2-carboxylic acid (151.12 g/mol) .
- Synthesis: These derivatives are synthesized via amidation reactions, leveraging the carboxylic acid group for coupling with thiazolidin amines.
- Thermal Stability : Derivatives exhibit melting points between 118–153°C , suggesting moderate thermal stability influenced by substituents (e.g., hydroxy or methoxy groups) .
5H,6H,7H,8H-Imidazo[1,2-b]pyridazine-2-carboxylic Acid
This compound (PubChem data) shares a pyridazine core but is fully hydrogenated, as indicated by the 5H,6H,7H,8H designation. Hydrogenation likely enhances solubility and alters electronic properties compared to aromatic systems like this compound .
Thieno[3,2-b]thiophene Derivatives
While structurally distinct (fused thiophene rings), thieno[3,2-b]thiophene derivatives (e.g., compounds D, E, and 1 in and ) provide insights into synthetic methodologies. Their use as p-type organic semiconductors highlights the role of fused heterocycles in electronic applications, though this compound’s applicability in this domain remains unexplored .
Imidazole-Based Pesticides
Compounds like imazamox and imazethapyr () feature imidazole rings linked to pyridinecarboxylic acids.
Comparative Data Table
Biological Activity
5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in leukemia cell lines such as HL-60. The compound's mechanism involves the activation of caspases and modulation of key signaling pathways like ERK and Akt .
- Anti-inflammatory Effects : It has been observed to inhibit neutrophil chemotaxis, which is crucial in inflammatory responses, thereby indicating potential use in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical disease pathways, contributing to its anticancer and anti-inflammatory properties.
- Cell Signaling Modulation : It affects various signaling cascades, including the MAPK pathway, which is essential for cell proliferation and survival. This modulation leads to increased apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The SAR analysis of 5H-Imidazo[1,2-b]pyrazole derivatives reveals important insights into their biological potency:
| Compound Structure | Biological Activity | IC50 Value |
|---|---|---|
| This compound | Anticancer (HL-60) | 200 nM |
| Pyrazole derivatives | Antimicrobial | Varies |
| Imidazopyrazole hybrids | Anti-inflammatory | <100 nM |
Notably, modifications at specific positions on the imidazopyrazole ring can significantly enhance or reduce biological activity. For instance, substituents at positions 3 and 4 have been shown to positively influence the compound's efficacy against various targets .
Case Study 1: Anticancer Activity
In a study focused on HL-60 leukemia cells, treatment with this compound resulted in:
- Increased mitochondrial depolarization.
- Activation of caspase-3 leading to apoptosis.
- A significant reduction in cell viability observed through flow cytometry analysis.
The results indicated a dose-dependent relationship where higher concentrations led to increased apoptotic markers and decreased cell survival rates .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of this compound by evaluating its effect on neutrophil migration induced by IL-8 and fMLP. The findings showed that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
